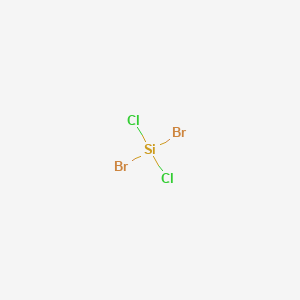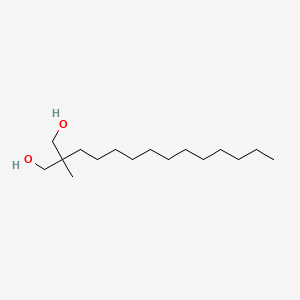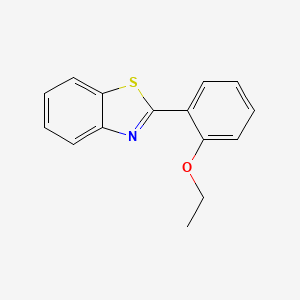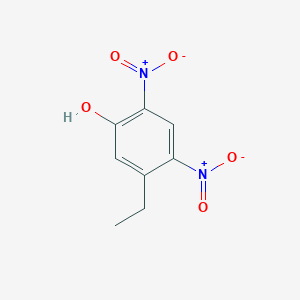
5-Ethyl-2,4-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,4-dinitrophenol is an organic compound belonging to the dinitrophenol family. It is characterized by the presence of two nitro groups (-NO2) attached to a phenol ring, along with an ethyl group (-C2H5) at the 5th position. This compound is known for its yellow crystalline appearance and has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dinitrophenol typically involves the nitration of phenol derivatives. One common method is the nitration of 5-ethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2nd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenols.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,4-dinitrophenol has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential use in weight loss treatments due to its ability to uncouple oxidative phosphorylation.
Industry: Utilized in the production of dyes, pesticides, and explosives.
Wirkmechanismus
The primary mechanism of action of 5-Ethyl-2,4-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and energy expenditure. The compound targets the mitochondrial electron transport chain, specifically affecting the proton motive force and ATP synthesis.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Shares similar uncoupling properties but lacks the ethyl group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative with herbicidal properties.
Dinoseb: A dinitrophenol compound used as a pesticide.
Uniqueness: 5-Ethyl-2,4-dinitrophenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its efficacy and safety profile compared to other dinitrophenol compounds.
Eigenschaften
CAS-Nummer |
6286-38-0 |
|---|---|
Molekularformel |
C8H8N2O5 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
5-ethyl-2,4-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-2-5-3-8(11)7(10(14)15)4-6(5)9(12)13/h3-4,11H,2H2,1H3 |
InChI-Schlüssel |
LAQLVAJTFUCYLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
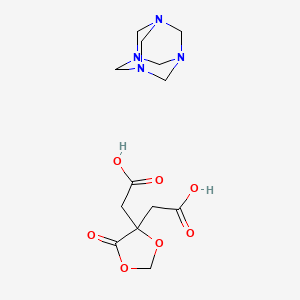
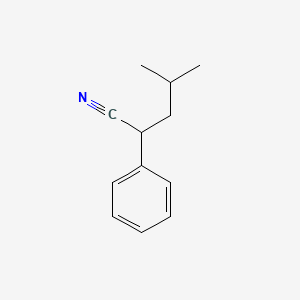
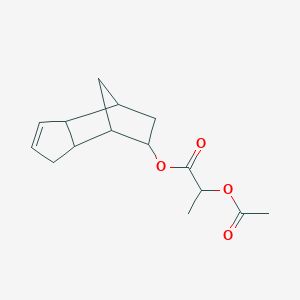
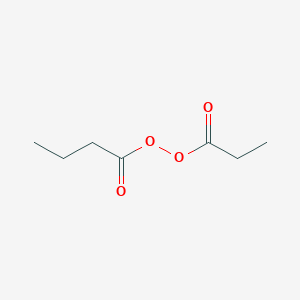

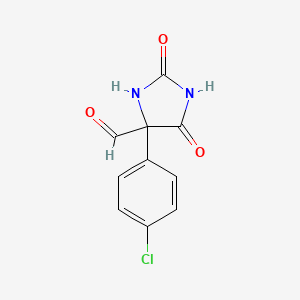
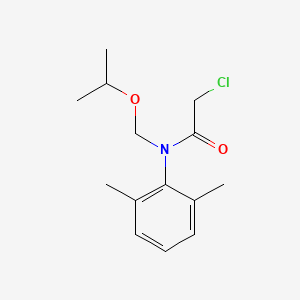
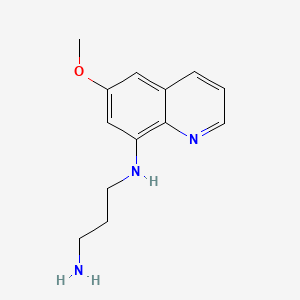
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
